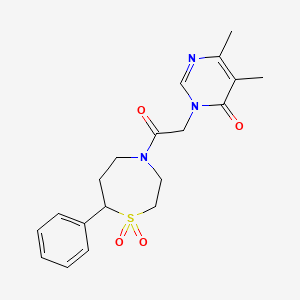

3-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

3-[2-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl]-5,6-dimethylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-14-15(2)20-13-22(19(14)24)12-18(23)21-9-8-17(27(25,26)11-10-21)16-6-4-3-5-7-16/h3-7,13,17H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZAEPKNFTXTER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic molecule that combines features of both thiazepane and pyrimidine structures. This unique combination potentially enhances its biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's structure includes:

- A thiazepane ring which contributes to its reactivity and biological properties.

- A pyrimidinone core that is known for various pharmacological activities.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₄S |

| Molecular Weight | 318.38 g/mol |

| Key Functional Groups | Thiazepane, pyrimidine, dioxido |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiazepane Ring : Achieved through cyclization reactions involving suitable precursors.

- Introduction of the Dioxido Group : Utilizes oxidizing agents such as hydrogen peroxide.

- Formation of the Pyrimidine Core : Involves acylation reactions to introduce the ketone functional group.

Biological Activity

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Properties : Thiazepane derivatives have been noted for their effectiveness against various bacterial strains.

- Anticancer Activity : Pyrimidine derivatives are frequently studied for their potential to inhibit cancer cell proliferation.

Table 2: Biological Activities of Related Compounds

| Compound Type | Activity Type | Reference |

|---|---|---|

| Thiazepane Derivatives | Antimicrobial | |

| Pyrimidine Derivatives | Anticancer | |

| Quinazolinone Derivatives | Antibacterial |

Case Studies and Research Findings

Several studies have highlighted the biological potential of similar compounds:

- Anticancer Activity : A study on pyrimidine derivatives demonstrated significant antiproliferative effects against breast and colon cancer cell lines. The mechanism of action was linked to the inhibition of specific cellular pathways responsible for tumor growth .

- Antimicrobial Efficacy : Research on thiazepane derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

- Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their effects have revealed interactions with cellular targets such as enzymes involved in DNA replication and repair, suggesting a multifaceted approach to their therapeutic application .

Comparison with Similar Compounds

Structural Analogues and Key Features

The table below summarizes structural analogs and their distinguishing characteristics:

Physicochemical and Pharmacological Properties

- Polarity and Solubility : The sulfone group in the target compound increases polarity (logP ~1.5–2.0 estimated) compared to thiazole-containing analogs (logP ~2.5–3.0) . This may enhance aqueous solubility but reduce membrane permeability.

- Metabolic Stability : Sulfone groups are resistant to oxidative metabolism, suggesting longer half-life than analogs with sulfide or thiazole moieties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves multi-step protocols, including coupling reactions between thiazepane and pyrimidinone precursors. Key steps may involve:

- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the thiazepane and pyrimidinone moieties.

- Oxidation : Introduce the sulfone group (1,1-dioxido) via oxidation with m-CPBA (meta-chloroperbenzoic acid) under anhydrous conditions .

- Solvent optimization : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, while inert atmospheres (N₂/Ar) prevent side reactions .

- Yield optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (1.2–1.5 equivalents of oxidizing agents) to minimize over-oxidation by-products .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- HPLC-MS : Confirm molecular weight ([M+H]⁺) and detect impurities (<2% threshold). Use C18 columns with acetonitrile/water gradients .

- NMR spectroscopy : ¹H/¹³C NMR resolves methyl groups (5,6-dimethyl) and sulfone signals (δ 3.1–3.3 ppm for SO₂) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the pyrimidinone ring) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structural analogs (e.g., varying substituents on the pyrimidinone ring)?

- Approach :

- SAR (Structure-Activity Relationship) studies : Systematically modify substituents (e.g., methyl groups at positions 5/6) and assess impacts on target binding via enzymatic assays .

- Computational docking : Use molecular dynamics simulations to compare binding affinities of analogs with target proteins (e.g., kinases or GPCRs) .

- Meta-analysis : Cross-reference bioactivity datasets from public repositories (ChEMBL, PubChem) to identify trends in potency vs. lipophilicity (logP) or steric effects .

Q. How can researchers design experiments to elucidate the mechanism of action for this compound in complex biological systems?

- Experimental design :

- Target deconvolution : Combine affinity chromatography (immobilized compound) with proteomics (LC-MS/MS) to identify binding partners .

- Pathway analysis : Use transcriptomics (RNA-seq) or phosphoproteomics to map downstream signaling effects in cell lines .

- In vivo validation : Employ knockout models (e.g., CRISPR/Cas9) to confirm target relevance in disease phenotypes .

Q. What computational methods are effective for predicting metabolic stability and off-target interactions?

- Methodology :

- ADMET prediction : Tools like SwissADME or ADMETLab estimate metabolic sites (e.g., sulfone oxidation susceptibility) and cytochrome P450 interactions .

- Machine learning : Train models on datasets of thiazepane/pyrimidinone derivatives to predict toxicity (e.g., hERG inhibition) .

- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites prone to hydrolysis or oxidation .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields or spectral data?

- Resolution steps :

- Reagent traceability : Verify purity of starting materials (e.g., thiazepane precursors) via COA (Certificate of Analysis) .

- Reproducibility protocols : Standardize reaction parameters (e.g., cooling rates during crystallization) across labs .

- Collaborative validation : Share raw spectral data (NMR, HRMS) via platforms like Zenodo for independent verification .

Experimental Design for Biological Studies

Q. What controls and assays are critical for evaluating this compound’s efficacy in vitro?

- Key controls :

- Vehicle controls : DMSO concentration ≤0.1% to avoid solvent toxicity .

- Positive/Negative controls : Include known inhibitors/agonists of the target pathway .

- Assays :

- Cellular viability : MTT or resazurin assays to rule out cytotoxicity .

- Target engagement : FRET/BRET assays for real-time monitoring of protein-ligand interactions .

Structural Modification for Enhanced Properties

Q. What functional group modifications could improve aqueous solubility without compromising activity?

- Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.